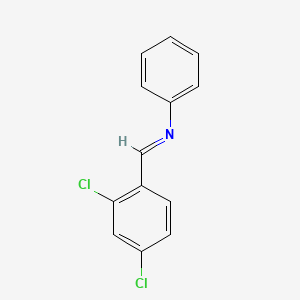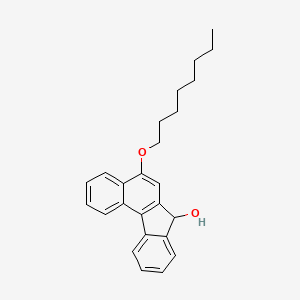
5-(Octyloxy)-7H-benzo(C)fluoren-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Octyloxy)-7H-benzo©fluoren-7-OL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the benzo©fluorene family, characterized by a fused polycyclic aromatic hydrocarbon structure. The presence of an octyloxy group enhances its solubility and reactivity, making it a valuable subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octyloxy)-7H-benzo©fluoren-7-OL typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:
Formation of the Benzo©fluorene Core: The initial step involves the synthesis of the benzo©fluorene core through a series of cyclization reactions.
Introduction of the Octyloxy Group: The octyloxy group is introduced through an etherification reaction.
Final Oxidation and Purification: The final step involves the oxidation of the intermediate to form 5-(Octyloxy)-7H-benzo©fluoren-7-OL.
Industrial Production Methods
Industrial production of 5-(Octyloxy)-7H-benzo©fluoren-7-OL follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques like continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Octyloxy)-7H-benzo©fluoren-7-OL undergoes various chemical reactions, including:
Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of ketones or quinones
Reduction: Formation of alcohols or hydrocarbons
Substitution: Formation of substituted benzo©fluorene derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(Octyloxy)-7H-benzo©fluoren-7-OL involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions enables it to generate reactive oxygen species, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-7H-benzo©fluoren-7-OL: Lacks the octyloxy group, resulting in different solubility and reactivity properties.
5-Methoxy-7H-benzo©fluorenone: Contains a methoxy group instead of an octyloxy group, leading to variations in chemical behavior and applications.
Uniqueness
5-(Octyloxy)-7H-benzo©fluoren-7-OL stands out due to its enhanced solubility and reactivity, attributed to the presence of the octyloxy group. This makes it more versatile in various chemical reactions and applications compared to its analogs .
Properties
CAS No. |
882864-00-8 |
|---|---|
Molecular Formula |
C25H28O2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
5-octoxy-7H-benzo[c]fluoren-7-ol |
InChI |
InChI=1S/C25H28O2/c1-2-3-4-5-6-11-16-27-23-17-22-24(19-13-8-7-12-18(19)23)20-14-9-10-15-21(20)25(22)26/h7-10,12-15,17,25-26H,2-6,11,16H2,1H3 |
InChI Key |
OUKKKDJSKQOGDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC2=C(C3=CC=CC=C3C2O)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


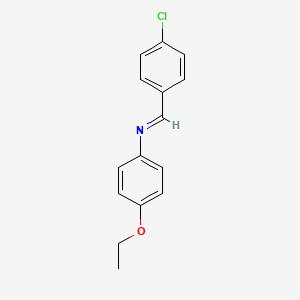
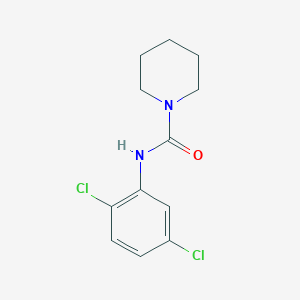
![2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid](/img/structure/B15076376.png)
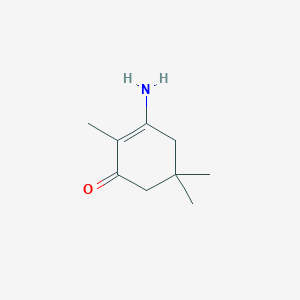
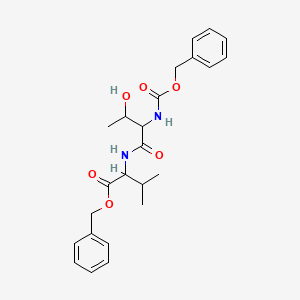

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B15076411.png)
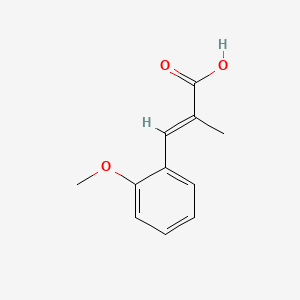
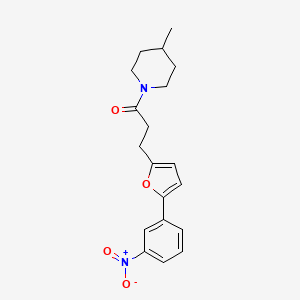
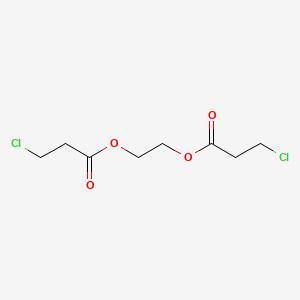
![N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B15076423.png)
![4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B15076427.png)
![2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B15076435.png)
